molecular formula C13H20ClNO B6278641 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride CAS No. 2126160-94-7

3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride

Cat. No. B6278641
CAS RN: 2126160-94-7
M. Wt: 241.8
InChI Key:
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Description

3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride, commonly referred to as 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine HCl, is a small molecule that has a variety of uses in the scientific research field. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. It is used in a variety of experiments, such as drug synthesis, biochemical and physiological studies, and as a catalyst in organic reactions.

Scientific Research Applications

3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine HCl is used in a variety of scientific research applications. It is used as a chiral catalyst in organic reactions, such as the synthesis of pharmaceuticals, and as a reagent in the preparation of intermediates for the synthesis of other compounds. It is also used in the synthesis of drugs, such as antibiotics, and as a reagent in the synthesis of other compounds. In addition, it is used in the synthesis of other compounds, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine HCl is not fully understood. However, it is believed that the compound acts as a chiral catalyst in organic reactions, allowing for the synthesis of desired products. It is also believed to act as a reagent in the synthesis of other compounds, allowing for the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine HCl are not fully understood. However, it is believed to have a variety of effects, such as acting as a chiral catalyst in organic reactions, acting as a reagent in the synthesis of other compounds, and acting as a catalyst in the formation of desired products.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine HCl in lab experiments include its ability to act as a chiral catalyst in organic reactions, its ability to act as a reagent in the synthesis of other compounds, and its ability to act as a catalyst in the formation of desired products. The limitations of using this compound in lab experiments include its potential toxicity, its instability, and its limited solubility in water.

Future Directions

There are a number of potential future directions for 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine HCl. These include further research into its mechanism of action, its potential toxicity, its stability, and its solubility. Additionally, further research into its potential applications in the synthesis of pharmaceuticals and other compounds is warranted. Further studies into its potential biochemical and physiological effects are also necessary. Finally, further research into its potential as a chiral catalyst in organic reactions is needed.

Synthesis Methods

3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine HCl can be synthesized using a number of different methods. The most common method is a reaction between 2-methoxyphenylacetic acid and 2,2-dimethylpyrrolidine in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride as the product. Other methods of synthesis include the reaction of 2-methoxyphenylacetic acid with ethylenediamine in the presence of an acid catalyst, and the reaction of 2-methoxyphenylacetic acid with 2-chloro-2-methylpyrrolidine in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride involves the reaction of 2-methoxybenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a reducing agent to form the corresponding alcohol. The alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2,2-dimethylpyrrolidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methoxybenzaldehyde is reacted with 2,2-dimethylpyrrolidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding alcohol.", "Step 2: The alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of the final product, 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride." ] }

CAS RN

2126160-94-7

Product Name

3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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